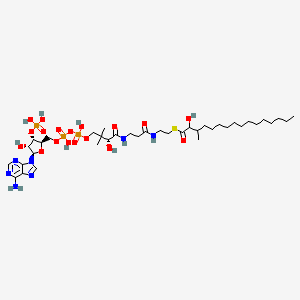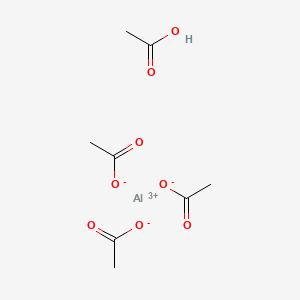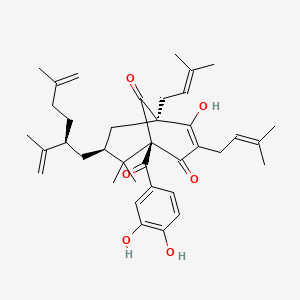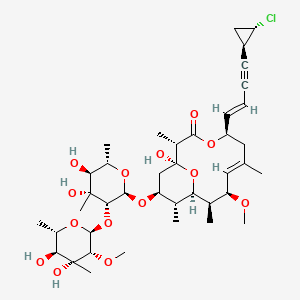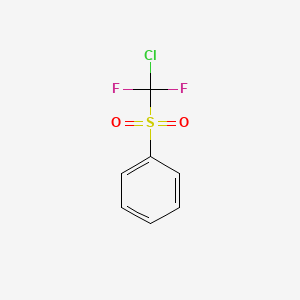
((Chlorodifluoromethyl)sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Chlorodifluoromethyl)sulfonyl)benzene is a useful research chemical compound used in the synthesis of dihalonitromethyl aryl sulfones . It has a linear formula of C7H5ClF2O2S .
Synthesis Analysis
The synthesis of ((Chlorodifluoromethyl)sulfonyl)benzene involves various methods. One of the methods includes the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Another method involves the use of sulfur-containing substrates .
Molecular Structure Analysis
The molecular structure of ((Chlorodifluoromethyl)sulfonyl)benzene is represented by the linear formula C7H5ClF2O2S .
Chemical Reactions Analysis
((Chlorodifluoromethyl)sulfonyl)benzene is involved in various chemical reactions. For instance, it is used in the synthesis of dihalonitromethyl aryl sulfones . More details about its chemical reactions can be found in the relevant papers .
Physical And Chemical Properties Analysis
The physical and chemical properties of ((Chlorodifluoromethyl)sulfonyl)benzene include a molecular weight of 162.56 g/mol . More detailed properties can be found in the relevant databases .
科学的研究の応用
Synthesis of Pharmaceutically Relevant Compounds
- Mechanochemistry has been utilized to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs, using sulfonamides and iso(thio)cyanates. This process yields pharmaceutically significant compounds efficiently (Tan, Štrukil, Mottillo, & Friščić, 2014).
Environmental Impact and Toxicity Studies
- Research on linear alkylbenzene sulfonates (LAS), which are structurally related to (Chlorodifluoromethyl)sulfonylbenzene, has been conducted to understand their formation and toxicity as byproducts in urban wastewater. These studies assess the impact of such compounds on the environment and marine organisms (Gong, Zhang, Li, & Xian, 2016).
Determination in Environmental Samples
- Techniques such as liquid chromatography have been developed to detect and quantify sulfonylurea herbicides in water, which are related to (Chlorodifluoromethyl)sulfonylbenzene. These methods are crucial for monitoring environmental pollution (Carabias-Martínez, Rodríguez-Gonzalo, Herrero-Hernández, & Hernández-Méndez, 2004).
Development of Nonlinear Optical Materials
- Innovative strategies have been developed for creating polyphosphazenes with sulfonyl-based chromophores, demonstrating potential applications in nonlinear optical materials. These materials exhibit good solubility, thermal stability, and modified absorption properties (Li, Huang, Hua, Qin, Yang, & Ye, 2004).
Application in Environmental and Food Analysis
- Antibody-based methods utilizing sulfonylurea herbicides, related to (Chlorodifluoromethyl)sulfonylbenzene, have been developed for assays in environmental research and food testing. These methods are significant for detecting pollutants and ensuring safety standards (Fránek & Hruška, 2018).
Oxidation and Degradation Studies in Water Treatment
- Studies on the oxidation of sulfonamide antibiotics by chlorine dioxide in water provide insights into the degradation pathways of related sulfonamides, such as (Chlorodifluoromethyl)sulfonylbenzene, important for water treatment processes (Ben, Shi, Li, Zhang, & Qiang, 2017).
Phytotoxicity and Environmental Impact Studies
- Research on the phytotoxic effects of linear alkylbenzene sulfonate on plants like weeping willows contributes to understanding the environmental impact of related compounds, including (Chlorodifluoromethyl)sulfonylbenzene, on flora (Yu, Trapp, Zhou, Peng, & Cao, 2006).
Anaerobic Degradation in Marine Sediments
- The anaerobic degradation of linear alkylbenzene sulfonates in marine sediments has been investigated, showing the potential degradation pathways and microorganisms involved. This research is relevant for understanding the fate of similar compounds in anoxic environments (Lara-Martín, Gómez-Parra, Köchling, Sanz, Amils, & González‐Mazo, 2007).
Safety And Hazards
((Chlorodifluoromethyl)sulfonyl)benzene is a laboratory chemical and should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . More safety and hazard information can be found in the relevant safety data sheets .
特性
IUPAC Name |
[chloro(difluoro)methyl]sulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKIZVXCLNLUJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647179 |
Source


|
| Record name | [Chloro(difluoro)methanesulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Chlorodifluoromethyl)sulfonyl)benzene | |
CAS RN |
930836-30-9 |
Source


|
| Record name | [Chloro(difluoro)methanesulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5S,6R)-2-[(2R,3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261222.png)
![2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B1261223.png)
![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate](/img/structure/B1261225.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1261228.png)
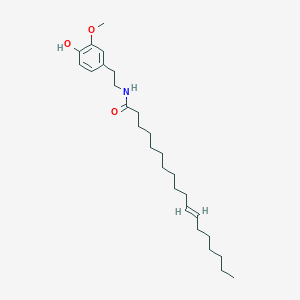
![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1261230.png)
![1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1261231.png)
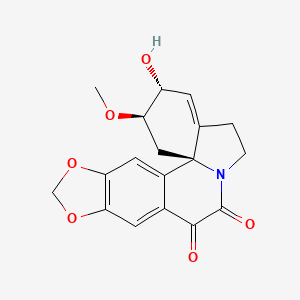
![(5S,5aR,8aS,8bR)-7-tert-butyl-5-(4-methoxyphenyl)-8b-methyl-2-(3-methylphenyl)-5a,8a-dihydro-5H-pyrrolo[1,2]pyrrolo[4,5-a]imidazole-1,3,6,8-tetrone](/img/structure/B1261233.png)
![(2E)-2-(4-methylbenzylidene)-6-[4-(2-pyridyl)piperazine-1-carbonyl]-4H-1,4-benzothiazin-3-one](/img/structure/B1261235.png)
